REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[O:9][N:8]=[C:7]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=3)[C:6]=2[CH:5]=[CH:4][C:3]=1[O:17]C>Br>[Cl:1][C:2]1[C:10]2[O:9][N:8]=[C:7]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=3)[C:6]=2[CH:5]=[CH:4][C:3]=1[OH:17]
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Name
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7-chloro-6-methoxy-3-(2-pyridyl)-1,2-benzisoxazole
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Quantity
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24.4 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC=2C(=NOC21)C2=NC=CC=C2)OC
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Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
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Br
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitated hydrobromide salt is filtered off
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Type
|
WASH
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Details
|
washed with ether and neutralized with 10% NaHCO3 solution
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Type
|
FILTRATION
|
Details
|
The free base is filtered off
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=2C(=NOC21)C2=NC=CC=C2)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |